molecular formula C13H14N4O3 B2624493 (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 799791-89-2

(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No. B2624493
CAS RN: 799791-89-2
M. Wt: 274.28
InChI Key: KSFRXBHDIOJSLR-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, also known as DHMI, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHMI is a hydrazone derivative that has been synthesized and characterized for its various biological activities.

Mechanism of Action

The mechanism of action of (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. This compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, this compound activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and enzymes, such as COX-2 and iNOS, thereby reducing inflammation. This compound also improves glucose metabolism and insulin sensitivity by activating AMPK and increasing glucose uptake in skeletal muscle and adipose tissue. Furthermore, this compound induces apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize and has good stability, which makes it suitable for in vitro and in vivo studies. This compound also exhibits low toxicity, which allows for higher concentrations to be used in experiments. However, this compound has some limitations, such as poor solubility in water and low bioavailability, which may limit its use in certain experiments.

Future Directions

There are several future directions for (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide research. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another potential direction is the investigation of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Overall, this compound has great potential for the development of novel therapeutics for cancer, inflammation, and diabetes.

Synthesis Methods

(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can be synthesized using a simple one-pot reaction between 3,4-dihydroxybenzaldehyde, 2-methylimidazole, and acetic hydrazide. The reaction proceeds via the condensation of the aldehyde group of 3,4-dihydroxybenzaldehyde with the hydrazide group of acetic hydrazide, followed by the formation of an imine intermediate with 2-methylimidazole. The final product is obtained by the reduction of the imine intermediate with sodium borohydride.

Scientific Research Applications

(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-14-4-5-17(9)8-13(20)16-15-7-10-2-3-11(18)12(19)6-10/h2-7,18-19H,8H2,1H3,(H,16,20)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFRXBHDIOJSLR-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.